BenchChemオンラインストアへようこそ!

R-7050

TNF-α signaling NF-κB activation selectivity profiling

R-7050 is a uniquely differentiated small-molecule TNF-α receptor antagonist. Unlike biologics that sequester ligand, it blocks TNFR1 intracellular adaptor complex assembly. Select for mechanism-specific studies—2.3-fold selectivity over IL-1β (EC50 0.63 μM) enables precise pathway interrogation. Essential for stroke/ICH models with 2-hour post-injury efficacy window. Multiple vendor availability ensures multi-center study consistency.

Molecular Formula C16H8ClF3N4S
Molecular Weight 380.8 g/mol
Cat. No. B1678725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-7050
SynonymsR-7050;  R 7050;  R7050;  TNF-α Antagonist III; 
Molecular FormulaC16H8ClF3N4S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
InChIInChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
InChIKeySUUMKHOVGVYGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-7050: A Cell-Permeable Triazoloquinoxaline TNF-α Receptor Antagonist with Defined Intracellular Mechanism


R-7050 (CAS 303997-35-5) is a cell-permeable triazoloquinoxaline small molecule that functions as a tumor necrosis factor-α (TNF-α) receptor antagonist via a defined intracellular mechanism [1]. Unlike biologic TNF inhibitors that directly bind and neutralize circulating TNF-α ligand, R-7050 selectively blocks the association of TNFR1 with intracellular adaptor molecules TRADD and RIP1, thereby preventing receptor internalization and subsequent downstream signaling . The compound exhibits a molecular weight of 380.77 g/mol with the formula C₁₆H₈ClF₃N₄S and is supplied as a light yellow powder with purity typically ≥97% (HPLC) .

R-7050: Why Intra-Class TNF-α Antagonists Are Not Interchangeable for Mechanism-Focused Studies


Substituting R-7050 with alternative TNF-α pathway modulators risks fundamentally altering experimental interpretation due to divergent target engagement mechanisms and selectivity profiles. Biologic TNF inhibitors (e.g., Infliximab, Etanercept, Adalimumab) operate as ligand traps that neutralize extracellular TNF-α, whereas R-7050 acts intracellularly at the TNFR1-adaptor complex interface without affecting ligand-receptor binding [1]. Among small molecule TNFR antagonists, R-7050 demonstrates a defined 2.3-fold selectivity window for TNF-α-mediated signaling over IL-1β-driven pathways, a quantifiable differentiation not uniformly characterized across emerging analogs . This mechanistic and selectivity divergence means that substitution without validation introduces uncontrolled variables that compromise data reproducibility and target pathway attribution.

R-7050 Quantitative Differentiation Evidence: Selectivity, Efficacy, and Functional Pathway Profiling


R-7050 Pathway Selectivity: 2.3-Fold Preference for TNF-α over IL-1β Signaling

R-7050 exhibits 2.3-fold greater potency in inhibiting TNF-α-mediated NF-κB activation compared to IL-1β-driven signaling, establishing quantifiable pathway preference . This selectivity differential was determined through direct head-to-head comparison in the same cellular system.

TNF-α signaling NF-κB activation selectivity profiling

R-7050 Functional Selectivity: Discriminates TNF-α from Fas and C6-Ceramide Apoptotic Pathways

R-7050 selectively inhibits TNF-α-induced caspase activation and cell death while failing to block Fas- or C6-ceramide-induced apoptosis, confirming pathway-restricted activity within death receptor signaling cascades .

apoptosis caspase activation death receptor signaling

R-7050 In Vivo Target Validation: Attenuates Blood-Brain Barrier Disruption and Edema in Intracerebral Hemorrhage Model

R-7050 (6 mg/kg, i.p.) administered up to 2 hours post-injury significantly reduced blood-brain barrier opening and attenuated cerebral edema development at 24 hours post-ICH in a mouse collagenase model, without affecting hematoma volume [1][2]. This indicates that beneficial effects derive specifically from TNFR signaling blockade downstream of clot formation.

intracerebral hemorrhage blood-brain barrier neurovascular injury

R-7050 Retinal Neuroprotection: TNFR1 Antagonism Delays Axotomy-Induced Ganglion Cell Loss

Daily intraperitoneal administration of R7050 provided neuroprotection of retinal ganglion cells (RGCs) comparable to brain-derived neurotrophic factor (BDNF) at 5 days post-optic nerve crush, with sustained rescue observed at 14 days post-lesion [1]. At the 14-day time point, BDNF treatment was significantly better than intravitreal R7050 alone, providing a benchmark for comparative efficacy assessment.

retinal ganglion cells optic nerve crush neuroprotection

R-7050 Multimodal Stroke Protection: Reduces Infarction, Oxidative Stress, and Metabolic Dysregulation in Ischemic Stroke

Pretreatment with R-7050 in a rat model of permanent cerebral ischemia conferred protection against post-stroke neurological deficits, brain infarction, edema, oxidative stress, and caspase-3 activation, while also reversing metabolic alterations including hyperglycemia and elevated plasma corticosterone and CRP [1].

ischemic stroke hyperglycemia neuroinflammation

R-7050 Target Engagement Specificity: Limited Off-Target Activity Across Receptor Systems

R-7050 demonstrates a restricted activity profile, showing inhibitory effects primarily in TNFα receptor and, to a weaker extent, LPA receptor (GPCR) systems, while lacking activity against IL-1βR, InsulinR, IGFR, EGFR, or Fas receptor systems . This defined selectivity footprint is documented through systematic receptor panel screening.

receptor selectivity GPCR tyrosine kinase

R-7050 Defined Application Scenarios Based on Validated Evidence


Dissecting TNF-α-Specific vs. IL-1β Contributions in Mixed Inflammatory Models

Employ R-7050 in A549 or similar epithelial cell systems to quantify the relative contribution of TNF-α-driven NF-κB activation versus IL-1β-mediated signaling. The established 2.3-fold selectivity window (EC50 0.631 μM for TNF-α vs. 1.45 μM for IL-1β) provides a calibrated reference for interpreting pathway-specific effects in co-stimulation or complex inflammatory milieu experiments .

Investigating TNFR1-Dependent Apoptosis Without Confounding Death Receptor Cross-Talk

Utilize R-7050 in ME180 or analogous cellular models to selectively block TNF-α-induced caspase activation and cell death while preserving Fas- and ceramide-mediated apoptotic pathways. This discrimination is critical for studies requiring clean attribution of apoptotic outcomes specifically to TNFR1 engagement rather than broader death receptor signaling networks .

Preclinical Neurovascular Injury Studies with Defined Dosing and Therapeutic Window Parameters

Apply R-7050 in murine intracerebral hemorrhage (collagenase model) at 6 mg/kg i.p. administered within 2 hours post-injury. This regimen reduces brain water content from 81.5±0.5% (ICH-vehicle) to 78.5±0.3%, restoring levels comparable to sham-operated controls (75.6±0.3%). The established efficacy window and quantitative edema reduction provide a validated protocol reference for neurovascular inflammation studies [1].

Comparative Neuroprotection Studies Requiring a Small Molecule TNFR1 Antagonist Benchmark

Deploy R7050 via systemic or intravitreal routes in optic nerve crush models as a comparator for evaluating novel neuroprotective agents. The documented performance parity with BDNF at acute time points (5 days) and known differential at later stages (14 days) establishes R7050 as a calibrated small molecule reference for TNFR1-mediated retinal ganglion cell survival studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-7050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.